2-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-5-methylbenzene-1-sulfonamide
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Overview
Description
2-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-5-methylbenzene-1-sulfonamide is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with an ethoxy group and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-5-methylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone in the presence of an acid catalyst . The resulting indole derivative is then subjected to further functionalization to introduce the fluoro and methyl groups.
The sulfonamide group can be introduced through the reaction of the corresponding amine with a sulfonyl chloride in the presence of a base . The ethoxy group is typically introduced via an etherification reaction, where the hydroxyl group of the benzene ring is reacted with an ethyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-5-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzene ring and the indole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
Scientific Research Applications
2-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-5-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-5-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. The indole moiety can interact with aromatic residues in proteins, further stabilizing the binding .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as 5-fluoroindole and 2-methylindole share structural similarities with the indole moiety of the compound.
Sulfonamides: Compounds like sulfanilamide and sulfamethoxazole have similar sulfonamide groups.
Uniqueness
2-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-5-methylbenzene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the indole and sulfonamide moieties allows for a wide range of interactions with biological targets, making it a versatile compound for research and development .
Properties
IUPAC Name |
2-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-5-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3S/c1-4-26-19-8-5-13(2)11-20(19)27(24,25)22-10-9-16-14(3)23-18-7-6-15(21)12-17(16)18/h5-8,11-12,22-23H,4,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYQQSCBRDCRBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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